Welcome to the BenchChem Online Store!
molecular formula C11H19N B8443199 Cyclohexylethylprop-2-ynylamine

Cyclohexylethylprop-2-ynylamine

Cat. No. B8443199
M. Wt: 165.27 g/mol
InChI Key: PKOLPXBRFWEQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06482986B1

Procedure details

20 ml of 80% 3-bromopropyne are added dropwise to 30.3 ml of cyclohexylethylamine and 29.7 g of potassium carbonate in 300 ml of acetonitrile. The reaction mixture is heated at 50° C. for 12 hours and at 80° C. for 6 hours. The resulting mixture is filtered and the solvents are evaporated off under reduced pressure. Compound V.1 is purified by distillation.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30.3 mL
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[CH:4].[CH:5]1([CH2:11][CH2:12][NH2:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH:5]1([CH2:11][CH2:12][NH:13][CH2:4][C:3]#[CH:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
BrCC#C
Name
Quantity
30.3 mL
Type
reactant
Smiles
C1(CCCCC1)CCN
Name
Quantity
29.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Compound V.1 is purified by distillation

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)CCNCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.